molecular formula C11H11NO4 B3028615 Ethyl 4-nitrocinnamate CAS No. 24393-61-1

Ethyl 4-nitrocinnamate

Cat. No.: B3028615
CAS No.: 24393-61-1
M. Wt: 221.21 g/mol
InChI Key: PFBQVGXIMLXCQB-VMPITWQZSA-N
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Description

Ethyl 4-nitrocinnamate is an organic compound with the molecular formula C11H11NO4. It is a derivative of cinnamic acid, where the ethyl ester is substituted with a nitro group at the para position of the phenyl ring. This compound is known for its light yellow-beige to yellow crystalline powder form and has a melting point of 138-140°C .

Biochemical Analysis

Biochemical Properties

It has been used to study the kinetics of reduction of ethyl t-cinnamate and its substituted derivatives by samarium diiodide . This suggests that Ethyl 4-nitrocinnamate may interact with certain enzymes and other biomolecules in biochemical reactions.

Molecular Mechanism

It is known that it participates in the reduction reactions of ethyl t-cinnamate and its substituted derivatives . This suggests that this compound may have binding interactions with biomolecules and could potentially influence enzyme activity and gene expression.

Preparation Methods

Ethyl 4-nitrocinnamate can be synthesized through various methods. One common synthetic route involves the esterification of 4-nitrocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial production methods may involve more efficient and scalable processes, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches, such as using ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Ethyl 4-nitrocinnamate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields ethyl 4-aminocinnamate .

Scientific Research Applications

Ethyl 4-nitrocinnamate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-nitrocinnamate can be compared with other cinnamate derivatives, such as:

This compound is unique due to the specific positioning of the nitro group, which significantly impacts its chemical behavior and applications.

Properties

IUPAC Name

ethyl (E)-3-(4-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBQVGXIMLXCQB-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061347, DTXSID601273204
Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-61-1, 953-26-4
Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl p-nitrocinnamate
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester
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Record name Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate
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Record name Ethyl 4-nitrocinnamate
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Record name Ethyl 4-nitrocinnamate
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Synthesis routes and methods I

Procedure details

A solution of 4-nitrobenzaldehyde (53, 10.00 g, 66.23 mmol) and (carbethoxymethylene)triphenylphosphorane (27.92 g, 72.85 mmol, 1.1 equiv) was refluxed in CH2Cl2 (74 mL) for 24 h. The solvent was removed at reduced pressure. The oily residue was chromatographed (silica, hexanes/diethyl ether, 1:1) to give a pale yellow solid, which was shown by 1H NMR and TLC analysis to contain triphenylphosphine oxide. This sample was further purified by short-path Kugelrohr distillation (0.05 mmHg, up to 180° C.) to yield a pale yellow solid (3.74 g, 26%, mixture of E and Z isomers): 1H NMR δ 1.33 (t, J=7.5 Hz, 3H), 4.27 (q, J=7.5 Hz, 2H), 6.54 (d, J=15.6 Hz, 1H), 7.62-7.71 (m, 3H), 8.17-8.24 (m, 2H); 13C NMR δ 14.48, 61.22, 122.81, 123.54, 124.38, 130.43, 132.24, 140.76, 141.82, 166.24.
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74 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The procedure described in Example 1 is repeated, except that 9.28 g (0.05 mol) of 4-nitrobenzoyl chloride, 6.25 g (0.0625 mol) of ethyl acrylate, 8.65 g (0.05 mol) of tri-n-butylamine and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 1 hour at 120° C. in 100 ml of p-xylene as the solvent, 6.1 g (0.0276 mol) of ethyl 4-nitrocinnamate are obtained, corresponding to a yield of 55.2% of theory; melting point 137.5° C. Analysis for C11H11NO4 (molecular weight 221: calculated C 59.73%, H 5.01%, N 6.33%; found C 59.47%, H 4.96%, N 6.27%.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 26 is repeated, but using 5.05 g (25 mmols) of 4-bromonitrobenzene and 2.99 ml (27.5 mmols) of ethyl acrylate. After a reaction time of 3 hours at 130° C., 4.86 g (22.0 mmols) of ethyl 4-nitrocinnamate are obtained, corresponding to a yield of 88% of theory (conversion figure 8800; Pd content 0.01 mol %).
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Synthesis routes and methods V

Procedure details

4-Nitrobenzaldehyde (1 g) was dissolved in methylene chloride (20 ml), and the reaction system was cooled to 0° C. The solution was added with carboethoxy-methylenetriphenylphospholan (2.56 g) and stirred at 0° C. for 1 hour. The reaction system was concentrated under reduced pressure without any treatment, and the residue was purified by silica gel column chromatography (50 g, hexane:ethyl acetate=4:1) to obtain ethyl 3-(4-nitrophenyl)acrylate (1.27 g, 86%).
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20 mL
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carboethoxy-methylenetriphenylphospholan
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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